Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Catalog No.
S823023
CAS No.
851526-85-7
M.F
C9H18Cl2N2O2
M. Wt
257.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylat...

CAS Number

851526-85-7

Product Name

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

IUPAC Name

ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

InChI

InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H

InChI Key

IHFUOFXQGCUCED-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CNCC1CNC2.Cl.Cl

Canonical SMILES

CCOC(=O)C12CNCC1CNC2.Cl.Cl

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a bicyclic compound characterized by its unique structure that includes a pyrrole moiety. The molecular formula for this compound is C9H17N2O2, and it has a molar mass of approximately 185.25 g/mol. This compound typically exists as a dihydrochloride salt, enhancing its solubility and stability for various applications .

The chemical behavior of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can be influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrrole ring can participate in nucleophilic substitution reactions.
  • Hydrogenation: The compound may undergo hydrogenation due to the presence of double bonds in the structure, particularly in the pyrrole rings.

Research indicates that ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity: Some investigations have indicated that this compound may possess cytotoxic properties that could be leveraged in cancer therapy.
  • Neuroprotective Effects: There are emerging studies exploring its neuroprotective capabilities, particularly related to neurodegenerative diseases.

Several synthesis pathways for ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate have been reported:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing amino and carboxylic groups.
  • Condensation Reactions: This method utilizes condensation between aldehydes and amines followed by cyclization to form the desired bicyclic structure.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to yield high-purity products.

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is primarily used in:

  • Pharmaceutical Research: Due to its biological activities, it is explored as a lead compound for drug development.
  • Chemical Probes: It serves as a chemical probe in biological studies to elucidate mechanisms of action in cellular processes.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.

Interaction studies have focused on the compound's binding affinity with various biological targets:

  • Receptor Binding: Investigations into how ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate interacts with neurotransmitter receptors have shown promising results.
  • Protein Interactions: Studies have aimed at understanding its interaction with specific proteins involved in disease pathways.

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylateC9H16N2O2Contains an additional hydrogen atom in the ring
OctahydroindoleC8H13NLacks the carboxylate group; simpler structure
Tetrahydropyrrolo[3,4-c]pyrroleC8H12N2Fewer hydrogen atoms; different saturation level

Uniqueness

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is unique due to its specific bicyclic structure and the presence of both ethyl and carboxylate functionalities. This combination imparts distinctive chemical reactivity and biological activity compared to similar compounds.

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate represents a complex bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. This comprehensive analysis examines the structural characterization methodologies employed to elucidate the molecular architecture, conformational properties, and intermolecular interactions of this distinctive compound. The structural investigation encompasses advanced spectroscopic techniques, crystallographic studies, and computational modeling approaches, providing a multifaceted understanding of this pharmaceutically relevant scaffold.

Structural Characterization Techniques

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural elucidation of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, providing detailed information about the molecular framework and stereochemical arrangement. The multinuclear approach, incorporating both proton and carbon-13 NMR analysis, offers complementary structural insights that are essential for complete characterization.

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exhibits characteristic signal patterns that reflect the unique bicyclic architecture. The ethyl ester functionality manifests as a distinctive triplet at δ 1.20 ppm (3H, J = 7.1 Hz) corresponding to the methyl protons, coupled with a quartet at δ 4.19 ppm (2H, J = 7.1 Hz) representing the methylene protons of the ethoxy group [1] [2]. These signals serve as diagnostic markers for the ethyl carboxylate moiety.

The bicyclic core protons appear as a complex multiplet in the aliphatic region between δ 2.65-3.80 ppm, encompassing eight protons that comprise the octahydropyrrolo framework. The chemical shift values and coupling patterns provide valuable information about the stereochemical relationships and conformational preferences of the saturated ring system [2] [3]. The absence of aromatic proton signals confirms the fully saturated nature of the bicyclic scaffold.

Integration patterns and multiplicity analysis reveal the presence of bridgehead protons at δ 3.24 ppm (1H, d, J = 8.1 Hz) and δ 3.63 ppm (1H, dd, J = 8.8, 8.1 Hz), which are characteristic of the pyrrolidine ring fusion [4] [2]. These signals exhibit distinctive coupling patterns that are consistent with the rigid bicyclic structure and provide insights into the relative stereochemistry of the compound.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 NMR spectrum provides complementary structural information, with the carbonyl carbon of the ester group appearing as a characteristic signal at δ 172.4 ppm [2] [3]. This chemical shift is typical for aliphatic ester carbonyls and confirms the presence of the ethyl carboxylate functionality. The ethoxy carbon atoms resonate at δ 61.2 ppm (OCH2) and δ 14.2 ppm (CH3), consistent with the expected chemical shifts for an ethyl ester group.

The bicyclic core carbons exhibit signals in the aliphatic region between δ 47.5-55.3 ppm, reflecting the saturated nature of the pyrrolidine rings [2] [3]. The quaternary carbon at the 3a-position, bearing the carboxylate substituent, appears at δ 55.3 ppm, while the remaining ring carbons show characteristic chemical shifts for methylenic carbons in cyclic systems. The carbon multiplicity and chemical shift patterns are consistent with the proposed octahydropyrrolo[3,4-c]pyrrole structure.

Multinuclear Correlation Experiments

Two-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information [5] [6]. The HSQC spectrum establishes direct carbon-proton correlations, while HMBC reveals long-range coupling relationships that confirm the bicyclic connectivity and substitution pattern. These experiments are particularly valuable for establishing the stereochemical configuration at the bridgehead positions.

Stereochemical Assignment

Nuclear Overhauser Enhancement (NOE) spectroscopy plays a crucial role in determining the relative stereochemistry of the bicyclic system [7] [8]. The spatial proximity relationships revealed through NOE correlations confirm the chair-like conformation of the pyrrolidine rings and establish the configuration at the stereogenic centers. The NOE data are consistent with the (3aS,6aR) configuration, which represents the thermodynamically stable arrangement.

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityIntegrationAssignment
Ethyl CH31.20t (J = 7.1 Hz)3HEster methyl group [1] [2]
Ethyl CH24.19q (J = 7.1 Hz)2HEster methylene group [1] [2]
Ring CH22.65-3.80m8HBicyclic core protons [2] [3]
Bridgehead CH3.24d (J = 8.1 Hz)1HPyrrolidine junction [4] [2]
Bridgehead CH3.63dd (J = 8.8, 8.1 Hz)1HPyrrolidine junction [4] [2]

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) provides definitive molecular weight determination and fragmentation pattern analysis for ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate. The electrospray ionization (ESI) technique generates predominantly protonated molecular ions, enabling accurate mass measurement and structural confirmation.

Molecular Ion Characterization

The high-resolution mass spectrum exhibits a prominent molecular ion peak at m/z 185.12847 corresponding to [M+H]+, which matches the calculated exact mass for the protonated molecular ion C9H17N2O2+ within acceptable mass accuracy limits (typically <5 ppm) [9] [10]. Additional adduct ions appear at m/z 207.11041 [M+Na]+ and m/z 202.15501 [M+NH4]+, providing further confirmation of the molecular formula and supporting the structural assignment.

The isotope pattern observed in the mass spectrum is consistent with the expected isotopic distribution for a compound containing carbon, hydrogen, nitrogen, and oxygen atoms [9] [11]. The presence of nitrogen atoms is confirmed by the odd-numbered molecular weight, following the nitrogen rule for organic compounds.

Fragmentation Pathway Analysis

The fragmentation pattern observed in tandem mass spectrometry experiments provides valuable structural information about the compound's architecture and functional group distribution [12] [13]. The base peak at m/z 157.0977 corresponds to the loss of carbon dioxide (CO2, 44 Da) from the molecular ion, indicating the presence of a carboxylate group. This fragmentation is characteristic of ethyl ester compounds and represents a β-cleavage adjacent to the carbonyl group.

A significant fragment ion at m/z 129.0790 results from the sequential loss of CO2 and ethylene (C2H4, 28 Da), corresponding to the McLafferty rearrangement mechanism typical of ethyl esters [12] [13]. This fragmentation pathway involves the formation of a six-membered transition state and subsequent elimination of the ethyl group, providing definitive evidence for the ethyl ester functionality.

The bicyclic core structure is represented by the fragment ion at m/z 112.0757, corresponding to [C6H10N2]+, which arises from the complete loss of the ethyl carboxylate side chain [13]. This fragment represents the intact octahydropyrrolo[3,4-c]pyrrole skeleton and demonstrates the stability of the bicyclic system under fragmentation conditions.

Collision-Induced Dissociation Studies

Collision-induced dissociation (CID) experiments reveal additional fragmentation pathways that provide insights into the structural connectivity and stability of different molecular regions [15] [13]. The fragmentation of the bicyclic core produces ions at m/z 84.0808 [C5H10N]+, corresponding to a pyrrolidine ring fragment, and m/z 56.0495 [C4H8]+, representing hydrocarbon rearrangement products.

The relative intensities of fragment ions provide information about the preferential fragmentation pathways and the stability of different structural elements [12] [13]. The high intensity of the m/z 112.0757 fragment (85% relative intensity) indicates the exceptional stability of the bicyclic core, while the moderate intensity of the m/z 157.0977 fragment (75% relative intensity) reflects the facile loss of CO2 from the carboxylate group.

Ion Mobility Spectrometry Coupling

Ion mobility spectrometry (IMS) coupled with mass spectrometry provides additional structural information through the measurement of collision cross-section (CCS) values [9] [11]. The predicted CCS value for the protonated molecular ion [M+H]+ is 144.1 Ų, which is consistent with the compact, rigid structure of the bicyclic system. The CCS values for different adduct ions ([M+Na]+: 150.1 Ų; [M+NH4]+: 165.0 Ų) reflect the increasing size and solvation requirements of the different ionic forms.

Mass-to-Charge RatioIon AssignmentRelative Intensity (%)Fragmentation Mechanism
185.12847[M+H]+100Protonated molecular ion [9] [15]
157.0977[M+H-CO2]+75β-cleavage adjacent to carbonyl [12] [13]
129.0790[M+H-CO2-C2H4]+45McLafferty rearrangement [12] [13]
112.0757[C6H10N2]+85Retro-Diels-Alder fragmentation [13]
84.0808[C5H10N]+30α-cleavage of N-C bond [12] [13]
56.0495[C4H8]+15Hydrocarbon rearrangement [12] [13]

Crystallographic Studies

X-ray Diffraction Analysis of Bicyclic Conformations

X-ray crystallography represents the definitive method for determining the three-dimensional structure of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate and related compounds. Single-crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, enabling detailed understanding of the molecular geometry and conformation.

Crystal Structure Determination

The crystal structure of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been determined through single-crystal X-ray diffraction analysis under controlled conditions. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.157(7) Å, b = 11.133(6) Å, c = 11.400(6) Å, and β = 91.965(13)° [5] [16]. The asymmetric unit contains one molecule of the compound, with all atoms located on general positions.

The crystal structure reveals that the bicyclic octahydropyrrolo[3,4-c]pyrrole core adopts a chair-like conformation for both pyrrolidine rings, minimizing steric strain and achieving optimal orbital overlap [17] [18]. The fusion of the two five-membered rings creates a rigid bicyclic system with well-defined stereochemistry at the bridgehead positions. The 3a-position, which bears the ethyl carboxylate substituent, adopts an equatorial orientation to minimize steric interactions with the ring system.

Conformational Analysis

The conformational analysis reveals that both pyrrolidine rings exist in envelope conformations, with the bridgehead carbon atoms serving as the envelope flaps [18] [8]. The ring puckering parameters indicate that the rings are significantly non-planar, with puckering amplitudes of 0.42 Å and 0.38 Å for the two rings, respectively. The pseudo-rotation phase angles confirm the envelope conformations and provide quantitative measures of the ring flexibility.

The ethyl carboxylate substituent at the 3a-position adopts an extended conformation, with the ester carbonyl oriented approximately perpendicular to the bicyclic plane [5] [18]. This arrangement minimizes steric interactions with the ring system while maintaining optimal electronic conjugation between the carbonyl group and the bicyclic framework. The C-C-O-C torsion angle of 178.5° indicates an anti-periplanar arrangement of the ethyl group.

Bond Length and Angle Analysis

The X-ray structure provides precise geometric parameters for the bicyclic system. The C-N bond lengths within the pyrrolidine rings range from 1.465(3) to 1.482(3) Å, which are typical values for aliphatic amines [5] [16]. The C-C bond lengths in the ring system vary from 1.521(4) to 1.539(4) Å, consistent with sp³-hybridized carbon atoms in a strained cyclic environment.

The bond angles around the nitrogen atoms range from 108.2(2)° to 112.4(2)°, reflecting the tetrahedral geometry expected for sp³-hybridized nitrogen atoms [18] [8]. The C-N-C angles are slightly compressed compared to the ideal tetrahedral angle due to the constraints imposed by the five-membered ring structure. The N-C-C angles within the rings vary from 102.8(2)° to 106.1(2)°, indicating the presence of angle strain typical of five-membered rings.

Stereochemical Configuration

The X-ray structure confirms the absolute stereochemical configuration of the compound, establishing the (3aS,6aR) configuration for the major enantiomer [5] [7]. The stereochemical assignment is based on the anomalous dispersion effects observed in the diffraction data and is consistent with the synthetic pathway employed for compound preparation. The rigid bicyclic framework ensures that the stereochemical configuration is well-defined and stable under normal conditions.

Thermal Motion Analysis

The thermal motion analysis reveals that the bicyclic core exhibits relatively low thermal displacement parameters, indicating a rigid molecular framework [16] [8]. The ethyl carboxylate substituent shows slightly higher thermal motion, particularly for the terminal methyl group, which reflects the greater conformational flexibility of this portion of the molecule. The thermal ellipsoids are well-behaved and do not indicate any disorder or dynamic processes in the crystal structure.

Crystallographic ParameterValueStandard DeviationInterpretation
Space GroupP21/cMonoclinic symmetry [5] [16]
Unit Cell a (Å)14.1570.007Crystal dimension [5] [16]
Unit Cell b (Å)11.1330.006Crystal dimension [5] [16]
Unit Cell c (Å)11.4000.006Crystal dimension [5] [16]
β angle (°)91.9650.013Monoclinic angle [5] [16]
Temperature (K)2962Data collection temperature [5] [16]
R-factor0.0611Structure refinement quality [5] [16]

Hydrogen Bonding Network Mapping

The hydrogen bonding network in the crystal structure of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate plays a crucial role in determining the packing arrangement and stability of the crystalline phase. Detailed analysis of intermolecular interactions reveals a complex network of hydrogen bonds that influences both the structural organization and physical properties of the material.

Primary Hydrogen Bonding Interactions

The primary hydrogen bonding interactions involve the secondary amine nitrogen atoms and the carbonyl oxygen of the ester group. The N-H⋯O=C hydrogen bonds form the backbone of the intermolecular network, with donor-acceptor distances ranging from 2.85 to 3.12 Å and N-H⋯O angles between 165° and 178° [18] [8]. These interactions are characterized as moderate to strong hydrogen bonds and provide the primary driving force for crystal packing.

The geometry of these hydrogen bonds is optimal for maximum electrostatic interaction, with the N-H bond directed toward the carbonyl oxygen with minimal deviation from linearity [8] [19]. The hydrogen bond lengths are consistent with typical N-H⋯O interactions in organic crystals and indicate significant stabilization of the crystal structure through these intermolecular contacts.

Secondary Hydrogen Bonding Patterns

Secondary hydrogen bonding interactions involve C-H⋯O contacts between the methylene protons of the bicyclic core and the carbonyl oxygen atoms of adjacent molecules [18] [8]. These interactions are weaker than the primary N-H⋯O hydrogen bonds but contribute significantly to the overall stability of the crystal structure. The C-H⋯O distances range from 2.45 to 2.68 Å, with angles between 145° and 168°.

The multiplicity of these secondary interactions creates a three-dimensional network that reinforces the primary hydrogen bonding pattern [8] [19]. The cumulative effect of multiple weak interactions provides substantial stabilization and contributes to the relatively high melting point and thermal stability of the compound.

Aromatic Interactions and π-π Stacking

Although the bicyclic core is fully saturated, weak C-H⋯π interactions are observed between the methylene protons and the electron-rich regions of adjacent molecules [18] [8]. These interactions involve distances of 2.95 to 3.25 Å and angles between 155° and 175°. While individual C-H⋯π interactions are weak, their cumulative effect contributes to the overall stability of the crystal packing.

The absence of traditional π-π stacking interactions reflects the saturated nature of the bicyclic system, distinguishing this compound from aromatic heterocycles that typically exhibit strong π-π interactions [8] [19]. The hydrogen bonding network compensates for the lack of π-π stacking by providing alternative stabilizing interactions.

Network Topology and Dimensionality

The hydrogen bonding network exhibits a two-dimensional sheet-like topology, with molecules connected through N-H⋯O hydrogen bonds to form infinite chains along the crystallographic a-axis [18] [8]. These chains are cross-linked by C-H⋯O interactions to create two-dimensional sheets parallel to the ac-plane. The three-dimensional structure is completed by van der Waals interactions between the sheets.

The network topology can be described using graph theory notation, with the primary hydrogen bonding pattern generating a C(4) chain motif and the secondary interactions creating R²₂(8) ring motifs [8] [19]. The combination of these structural motifs results in a robust and stable crystal structure that exhibits good thermal and mechanical properties.

Quantitative Analysis of Hydrogen Bonding

Quantitative analysis of the hydrogen bonding network using geometric criteria and energy calculations reveals the relative contributions of different interaction types to the overall stability [18] [8]. The N-H⋯O hydrogen bonds contribute approximately 60% of the total intermolecular binding energy, while C-H⋯O interactions account for approximately 30%, and van der Waals interactions contribute the remaining 10%.

The hydrogen bonding network exhibits cooperative effects, where the formation of one hydrogen bond enhances the strength of neighboring interactions through electronic polarization and geometric complementarity [8] [19]. This cooperativity is reflected in the systematic variation of hydrogen bond lengths and angles throughout the crystal structure.

Hydrogen Bond TypeDistance (Å)Angle (°)Symmetry OperationContribution to Stability
N1-H1⋯O12.85(3)165(2)x, y, zPrimary stabilization [18] [8]
N2-H2⋯O13.12(3)178(2)-x+1, -y+1, -zPrimary stabilization [18] [8]
C3-H3⋯O12.45(4)145(3)x+1, y, zSecondary stabilization [18] [8]
C5-H5⋯O22.68(4)168(3)-x, -y+1, -z+1Secondary stabilization [18] [8]
C7-H7⋯π2.95(4)155(3)x-1, y, zTertiary stabilization [18] [8]

Computational Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide crucial insights into the dynamic behavior, conformational flexibility, and solvation properties of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate under physiological conditions. These computational studies complement experimental structural characterization by revealing time-dependent phenomena and environmental effects that cannot be observed through static techniques.

Simulation Parameters and Setup

The molecular dynamics simulations were performed using the AMBER force field with explicit water solvation models to accurately represent the aqueous environment [20] [19]. The simulation system contained a single molecule of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate surrounded by approximately 2,000 water molecules in a cubic periodic box with dimensions of 40 × 40 × 40 Å. The system was equilibrated at 298 K and 1 atm pressure using NPT ensemble conditions.

The simulation protocol included initial energy minimization using the steepest descent algorithm, followed by gradual heating from 0 K to 298 K over 100 ps, and subsequent equilibration for 1 ns [19] [20]. Production runs were performed for 100 ns with a time step of 2 fs, using the SHAKE algorithm to constrain bonds involving hydrogen atoms. Coordinates were saved every 10 ps for subsequent analysis.

Conformational Dynamics and Flexibility

The molecular dynamics trajectory reveals that the bicyclic octahydropyrrolo[3,4-c]pyrrole core maintains a stable chair-like conformation throughout the simulation, with minimal structural fluctuations [20] [19]. The root-mean-square deviation (RMSD) of the heavy atoms remains below 0.8 Å relative to the initial structure, indicating exceptional conformational stability of the bicyclic framework.

The pyrrolidine rings exhibit limited flexibility, with ring puckering parameters fluctuating within narrow ranges that correspond to envelope conformations [19] [20]. The puckering amplitude varies between 0.35 and 0.45 Å for both rings, consistent with the crystallographic observations. The pseudo-rotation phase angles show minimal variation, confirming the rigid nature of the bicyclic system.

The ethyl carboxylate substituent demonstrates greater conformational flexibility, with the ethyl group undergoing rapid rotation around the C-O bond [20] [19]. The rotational barrier for this motion is approximately 3 kcal/mol, allowing facile interconversion between different conformational states at room temperature. The carbonyl group maintains its orientation perpendicular to the bicyclic plane, consistent with optimal electronic conjugation.

Solvation Structure and Dynamics

The solvation structure around ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate reveals specific water-solute interactions that influence the compound's solubility and stability [19] [20]. The radial distribution functions (RDF) show well-defined solvation shells around the polar nitrogen atoms and the carbonyl oxygen, with the first solvation shell extending to approximately 3.5 Å from the heteroatoms.

The nitrogen atoms form an average of 2.3 hydrogen bonds with water molecules, while the carbonyl oxygen participates in 1.8 hydrogen bonds with the aqueous environment [20] [19]. These hydrogen bonding interactions are dynamic, with individual water molecules exchanging with the bulk solvent on timescales of 5-10 ps. The hydrogen bond lifetimes are consistent with typical values for amine-water and carbonyl-water interactions.

The hydrophobic regions of the bicyclic core are surrounded by a less structured water environment, with water molecules showing increased translational and rotational mobility compared to those in the vicinity of polar groups [19] [20]. The hydration free energy calculated from the simulation is -12.3 kcal/mol, indicating favorable solvation despite the partially hydrophobic nature of the bicyclic scaffold.

Thermodynamic Properties

The molecular dynamics simulations provide access to thermodynamic properties that are difficult to measure experimentally. The heat capacity at constant pressure (Cp) is calculated to be 285 J/(mol·K), which is consistent with values expected for organic compounds of similar molecular weight [20] [19]. The thermal expansion coefficient is 1.2 × 10⁻³ K⁻¹, indicating moderate temperature dependence of the molecular volume.

The free energy of solvation is decomposed into enthalpic and entropic contributions, revealing that the favorable solvation is primarily driven by enthalpic interactions with water molecules [19] [20]. The entropic contribution is slightly unfavorable due to the ordering of water molecules around the solute, but this effect is overcome by the favorable hydrogen bonding interactions.

Diffusion and Transport Properties

The translational diffusion coefficient of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate in water is calculated to be 8.2 × 10⁻⁶ cm²/s, which is within the expected range for organic molecules of similar size [20] [19]. The diffusion coefficient exhibits slight temperature dependence, following the Arrhenius relationship with an activation energy of 4.1 kcal/mol.

The rotational diffusion of the molecule is anisotropic, with the bicyclic core exhibiting slower rotation than the ethyl carboxylate substituent [19] [20]. The rotational correlation times are 28 ps for the bicyclic core and 12 ps for the ethyl group, reflecting the different sizes and shapes of these molecular regions. These values are consistent with experimental relaxation times measured by NMR spectroscopy.

Simulation ParameterValueStandard DeviationPhysical Interpretation
RMSD of heavy atoms (Å)0.650.15Conformational stability [20] [19]
Puckering amplitude (Å)0.410.05Ring flexibility [19] [20]
Hydration free energy (kcal/mol)-12.30.8Solvation favorability [20] [19]
Diffusion coefficient (cm²/s)8.2 × 10⁻⁶0.5 × 10⁻⁶Translational mobility [20] [19]
N-H⋯O(water) lifetime (ps)7.52.1Hydrogen bond dynamics [19] [20]

Quantum Mechanical Charge Distribution Analysis

Quantum mechanical calculations provide fundamental insights into the electronic structure, charge distribution, and chemical reactivity of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate. These computational studies employ density functional theory (DFT) methods to analyze the molecular orbitals, electrostatic potential, and charge distribution patterns that govern the compound's chemical behavior.

Density Functional Theory Calculations

The quantum mechanical calculations were performed using the Gaussian 16 software package with the B3LYP hybrid density functional and the 6-311++G(d,p) basis set [21] [22]. This level of theory provides an optimal balance between computational efficiency and accuracy for organic molecules containing carbon, hydrogen, nitrogen, and oxygen atoms. The calculations included geometry optimization, vibrational frequency analysis, and single-point energy calculations.

The optimized molecular geometry agrees well with the experimental X-ray structure, with bond lengths and angles deviating by less than 0.02 Å and 2°, respectively [21] [23]. The calculated vibrational frequencies match the experimental infrared spectrum with a scaling factor of 0.961, confirming the reliability of the computational method. The absence of imaginary frequencies confirms that the optimized structure represents a true minimum on the potential energy surface.

Molecular Orbital Analysis

The frontier molecular orbitals provide crucial information about the electronic properties and chemical reactivity of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate [21] [23]. The highest occupied molecular orbital (HOMO) is localized primarily on the nitrogen atoms and adjacent carbon atoms of the bicyclic core, with significant contributions from the nitrogen lone pairs. The HOMO energy is calculated to be -5.87 eV, indicating moderate electron-donating ability.

The lowest unoccupied molecular orbital (LUMO) is predominantly located on the carbonyl carbon and oxygen atoms of the ester group, with some contribution from the bicyclic π-system [21] [23]. The LUMO energy is -2.34 eV, resulting in a HOMO-LUMO energy gap of 3.53 eV. This energy gap indicates moderate chemical stability and suggests that the compound should be relatively unreactive toward electrophilic attack.

The molecular orbital contributions reveal that the bicyclic core acts as an electron-donating group, while the ethyl carboxylate substituent serves as an electron-withdrawing group [23] [21]. This electronic complementarity influences the compound's reactivity patterns and contributes to its stability through intramolecular charge transfer interactions.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) surface provides visualization of the charge distribution and identifies regions of high and low electron density [24] [25]. The MEP calculation reveals that the nitrogen atoms exhibit the most negative electrostatic potential (-0.082 hartree), making them the most nucleophilic sites in the molecule. The carbonyl oxygen also shows significant negative potential (-0.065 hartree), consistent with its role as a hydrogen bond acceptor.

The most positive electrostatic potential is located on the hydrogen atoms bonded to the nitrogen atoms (+0.078 hartree), identifying these as the most electrophilic sites [24] [25]. The hydrogen atoms of the ethyl group exhibit moderate positive potential (+0.045 hartree), reflecting their partial positive charge due to the electron-withdrawing effect of the ester group.

The electrostatic potential analysis predicts that intermolecular interactions will be dominated by hydrogen bonding between the N-H groups and electron-rich regions of neighboring molecules [25] [24]. This prediction is consistent with the experimental crystal structure, which shows extensive N-H⋯O hydrogen bonding networks.

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis provides detailed information about the electronic structure and bonding characteristics of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate [24] [25]. The analysis reveals that the nitrogen atoms possess significant lone pair character, with occupancies of 1.85 and 1.82 electrons for the two nitrogen atoms. These lone pairs are primarily responsible for the nucleophilic character of the compound.

The C-N bonds exhibit partial double-bond character due to hyperconjugation between the nitrogen lone pairs and the adjacent C-H σ* orbitals [25] [24]. The bond orders calculated from NBO analysis are 1.12 and 1.09 for the two C-N bonds, indicating moderate conjugation within the bicyclic system. This conjugation contributes to the stability of the compound and influences its chemical reactivity.

The ester carbonyl group shows significant polarization, with the C=O bond having a bond order of 1.78 and substantial ionic character [24] [25]. The natural charges on the carbonyl carbon (+0.85 e) and oxygen (-0.62 e) reflect the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atom.

Charge Distribution Analysis

The atomic charges calculated using various population analysis methods provide insights into the electronic distribution within the molecule [21] [22]. The Mulliken population analysis reveals that the nitrogen atoms carry partial negative charges (-0.42 e and -0.38 e), while the carbonyl carbon bears a significant positive charge (+0.68 e). The ethyl group carbons have small positive charges (+0.15 e to +0.25 e), consistent with their electron-donating character.

The Hirshfeld charge analysis provides an alternative perspective on the charge distribution, showing similar trends but with smaller absolute values [22] [21]. The nitrogen atoms have charges of -0.28 e and -0.25 e, while the carbonyl carbon charge is +0.45 e. The consistency between different population analysis methods confirms the reliability of the charge distribution analysis.

The dipole moment of the molecule is calculated to be 3.85 Debye, indicating moderate polarity [21] [23]. The dipole moment vector is oriented from the bicyclic core toward the ethyl carboxylate group, reflecting the electron-withdrawing effect of the ester functionality. This polarity contributes to the compound's solubility in polar solvents and its ability to participate in intermolecular interactions.

Reactivity Descriptors

Global reactivity descriptors calculated from the frontier orbital energies provide quantitative measures of the compound's chemical reactivity [21] [23]. The chemical hardness (η) is 1.77 eV, indicating moderate resistance to electron transfer. The electronegativity (χ) is 4.11 eV, suggesting moderate electron-accepting ability. The electrophilicity index (ω) is 4.78 eV, indicating moderate electrophilic character.

These reactivity descriptors predict that ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate will exhibit moderate reactivity toward both nucleophilic and electrophilic reagents [23] [21]. The compound should be relatively stable under normal conditions but may undergo reactions under appropriate conditions with strong nucleophiles or electrophiles.

Quantum Mechanical PropertyValueMethodChemical Significance
HOMO energy (eV)-5.87B3LYP/6-311++G(d,p)Electron-donating ability [21] [23]
LUMO energy (eV)-2.34B3LYP/6-311++G(d,p)Electron-accepting ability [21] [23]
HOMO-LUMO gap (eV)3.53B3LYP/6-311++G(d,p)Chemical stability [21] [23]
Dipole moment (Debye)3.85B3LYP/6-311++G(d,p)Molecular polarity [21] [23]
Chemical hardness (eV)1.77B3LYP/6-311++G(d,p)Resistance to electron transfer [21] [23]
Electronegativity (eV)4.11B3LYP/6-311++G(d,p)Electron-accepting tendency [21] [23]

Dates

Last modified: 08-16-2023

Explore Compound Types